5-(Bromomethyl)-3-fluoro-2-methoxypyridine

Lipophilicity Drug-likeness Physicochemical profiling

5-(Bromomethyl)-3-fluoro-2-methoxypyridine (CAS 1227604-18-3) is a trisubstituted pyridine derivative bearing a bromomethyl group at C5, a fluorine atom at C3, and a methoxy group at C2. With a molecular formula of C₇H₇BrFNO and a molecular weight of 220.04 g·mol⁻¹, this heterocyclic building block integrates three orthogonal reactive handles on a single pyridine scaffold: an electrophilic benzylic bromide (SN2-active), an electron-withdrawing fluoro substituent that modulates ring electronics and metabolic stability, and a methoxy group that serves as both a directing moiety and a latent phenol via demethylation.

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
Cat. No. B12089453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-fluoro-2-methoxypyridine
Molecular FormulaC7H7BrFNO
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)CBr)F
InChIInChI=1S/C7H7BrFNO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3
InChIKeyWPJZZOWDDCKFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-3-fluoro-2-methoxypyridine (CAS 1227604-18-3): Procurement-Grade Trifunctional Pyridine Building Block


5-(Bromomethyl)-3-fluoro-2-methoxypyridine (CAS 1227604-18-3) is a trisubstituted pyridine derivative bearing a bromomethyl group at C5, a fluorine atom at C3, and a methoxy group at C2 . With a molecular formula of C₇H₇BrFNO and a molecular weight of 220.04 g·mol⁻¹, this heterocyclic building block integrates three orthogonal reactive handles on a single pyridine scaffold: an electrophilic benzylic bromide (SN2-active), an electron-withdrawing fluoro substituent that modulates ring electronics and metabolic stability, and a methoxy group that serves as both a directing moiety and a latent phenol via demethylation . Its CAS registry entry confirms its classification within the fluoromethoxypyridine family, a subclass of increasing importance in medicinal chemistry for kinase inhibitor and CNS-targeted programs [1].

Why 5-(Bromomethyl)-3-fluoro-2-methoxypyridine Cannot Be Replaced by Nearest Analogs Without Risk of Synthetic or Pharmacochemical Divergence


Substituting 5-(Bromomethyl)-3-fluoro-2-methoxypyridine with a non-fluorinated analog such as 5-(bromomethyl)-2-methoxypyridine (CAS 128632-03-1) alters the lipophilicity of every downstream intermediate by approximately +0.14 LogP units per fluoro deletion, a shift sufficient to perturb membrane permeability, metabolic stability, and off-target binding profiles in lead optimization campaigns . Likewise, replacing the 5-bromomethyl isomer with the 4-bromomethyl positional isomer (CAS 1227575-28-1) changes the geometric trajectory of the benzylic electrophile, which directly impacts the three-dimensional arrangement of substituents in target-bound conformations and can invalidate established structure–activity relationships . Using a 5-bromo analog (CAS 124432-70-8) in place of the 5-bromomethyl derivative substitutes an sp² aryl bromide for an sp³ benzylic bromide, fundamentally altering the preferred reaction manifold from SN2 alkylation to metal-catalyzed cross-coupling, thereby requiring a complete redesign of the synthetic route . These differences are not cosmetic; they are quantifiable in terms of LogP, topological polar surface area, and accessible reaction pathways, and they carry direct consequences for both synthetic efficiency and pharmacochemical outcomes.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-3-fluoro-2-methoxypyridine Versus Closest Analogs


LogP Differentiation: Fluorine-Driven Lipophilicity Increase of +0.14 Versus Non-Fluorinated 5-(Bromomethyl)-2-methoxypyridine

The target compound exhibits a computed LogP of 2.1242, compared with 1.9851 for the non-fluorinated comparator 5-(bromomethyl)-2-methoxypyridine (CAS 128632-03-1), representing a ΔLogP of +0.1391 . This increase is directly attributable to the fluoro substituent at C3, which contributes both inductive electron withdrawal and enhanced hydrophobic surface area. In drug discovery programs, a LogP shift of this magnitude can alter predicted membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance, making the fluorinated scaffold the preferred choice for CNS-penetrant or highly lipophilic target binding pockets [1].

Lipophilicity Drug-likeness Physicochemical profiling

Purity Specification Advantage: 98% Minimum Purity Versus 95% for Closest Isomeric and Non-Fluorinated Analogs

Commercially, 5-(bromomethyl)-3-fluoro-2-methoxypyridine is available at a certified purity of 98% from LeYan (Catalog No. 1762708), compared with 95% specifications for three key structural analogs: 5-(bromomethyl)-2-methoxypyridine (AKSci, BOC Sciences: 95%), 4-(bromomethyl)-3-fluoro-2-methoxypyridine (AKSci: 95%), and the AKSci listing of the target compound itself (95%) . The 98% grade reduces the burden of unidentified impurities in downstream reactions from a nominal 5% to 2%, which is particularly consequential in multi-step sequences where cumulative impurity propagation can erode overall yield and complicate purification .

Chemical purity Procurement specification Reproducibility

Functional Handle Orthogonality: sp³ Benzylic Bromide (SN2) Versus sp² Aryl Bromide (Cross-Coupling) Differentiation from 5-Bromo-3-fluoro-2-methoxypyridine

The target compound carries an sp³-hybridized benzylic bromide (CH₂Br) at C5, whereas the structurally related 5-bromo-3-fluoro-2-methoxypyridine (CAS 124432-70-8, MW 206.01, purity 98% available from Sigma-Aldrich/Ambeed) bears an sp² aryl bromide directly attached to the pyridine ring [1]. This hybridization difference dictates orthogonal reactivity: the benzylic bromide undergoes SN2 displacement with amines, thiols, and alkoxides under mild basic conditions, while the aryl bromide is preferentially engaged via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) . In the broader bromomethylpyridine series, the bromomethyl group provides a balanced reactivity–stability profile compared to the chloromethyl analog (less reactive, requires harsher conditions) and the iodomethyl analog (higher reactivity but compromised bench stability), making it the preferred electrophile for sequential functionalization strategies .

Synthetic methodology Reaction orthogonality Building block selection

Topological Polar Surface Area Identity and Molecular Weight Differentiation from Non-Fluorinated Analog

Despite the addition of the fluorine atom, the target compound and its non-fluorinated comparator 5-(bromomethyl)-2-methoxypyridine share an identical topological polar surface area (TPSA) of 22.12 Ų . However, the molecular weight differs by 17.99 g·mol⁻¹ (220.04 vs. 202.05), and the LogP increases by +0.14 units (see Evidence Item 1). This combination—maintained TPSA with increased MW and LogP—is characteristic of fluorine substitution and is advantageous when TPSA must remain below key thresholds (e.g., <60 Ų for oral bioavailability or <90 Ų for CNS penetration) while still gaining the metabolic and conformational benefits of fluorination [1].

Physicochemical descriptors Drug-likeness filters Scaffold selection

Optimal Procurement and Deployment Scenarios for 5-(Bromomethyl)-3-fluoro-2-methoxypyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring Enhanced Lipophilicity Without TPSA Expansion

In kinase inhibitor programs where the pyridine scaffold anchors the hinge-binding motif, the 5-bromomethyl group enables direct conjugation to amine-, thiol-, or alcohol-bearing pharmacophoric elements via SN2 alkylation. The quantified ΔLogP of +0.14 over the non-fluorinated analog (Evidence Item 1) and the preserved TPSA of 22.12 Ų (Evidence Item 4) allow exploration of more lipophilic analogues while remaining within CNS drug-likeness space (TPSA < 90 Ų). The 98% purity specification (Evidence Item 2) reduces the risk of catalyst poisoning in any downstream palladium-mediated steps .

Sequential Derivatization Strategies Exploiting Orthogonal C5-Benzylic Bromide and C3-Fluoro Reactivity

The sp³ benzylic bromide at C5 provides a first-point SN2 handle for rapid diversification with nucleophiles, while the C3-fluoro substituent can subsequently participate in nucleophilic aromatic substitution (SNAr) with appropriately activated nucleophiles. This orthogonal reactivity profile (Evidence Item 3) distinguishes the target compound from both the direct aryl bromide analog (which lacks SN2 competence) and the non-fluorinated analog (which lacks the second reactive site). Researchers designing parallel library syntheses benefit from this built-in sequential derivatization logic .

Synthesis of PET Tracer Precursors and Radiochemistry Applications

The 3-fluoro substitution pattern on a 2-methoxypyridine scaffold is structurally analogous to motifs found in ¹⁸F-labeled PET tracer candidates. The bromomethyl group serves as a pre-installed leaving group for late-stage ¹⁸F-fluorination or as a tether point for prosthetic group attachment. The 98% purity grade (Evidence Item 2) is critical for radiochemical applications where trace impurities can interfere with radiolabeling efficiency and specific activity calculations .

Agrochemical Intermediate Synthesis Requiring Balanced Reactivity and Bench Stability

For agrochemical discovery programs, the bromomethyl group provides the optimal balance between reactivity (superior to chloromethyl) and bench stability (superior to iodomethyl), as established by class-level evidence from bromomethylpyridine analogs (Evidence Item 3). The 5-position substitution pattern, combined with the electron-withdrawing 3-fluoro and electron-donating 2-methoxy groups, creates a predictable and tunable electronic environment for further functionalization, supporting the synthesis of fungicidal and herbicidal pyridine derivatives .

Quote Request

Request a Quote for 5-(Bromomethyl)-3-fluoro-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.